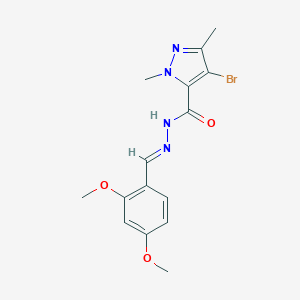![molecular formula C24H19ClN4O2 B446263 2-{[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE](/img/structure/B446263.png)
2-{[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a chlorophenyl group and a hydrazinecarboxamide moiety, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Formation of the Hydrazinecarboxamide Moiety: The final step involves the reaction of the quinoline derivative with 3-methylphenylhydrazine and carbonylating agents under controlled conditions to form the hydrazinecarboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-{[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes. Additionally, it may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}-N-phenylhydrazinecarboxamide
- 2-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide
- 2-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}-N-(2-methylphenyl)hydrazinecarboxamide
Uniqueness
2-{[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOXAMIDE is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Propiedades
Fórmula molecular |
C24H19ClN4O2 |
|---|---|
Peso molecular |
430.9g/mol |
Nombre IUPAC |
1-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C24H19ClN4O2/c1-15-7-6-8-16(13-15)26-24(31)29-28-23(30)19-14-22(18-10-2-4-11-20(18)25)27-21-12-5-3-9-17(19)21/h2-14H,1H3,(H,28,30)(H2,26,29,31) |
Clave InChI |
KMHOUFSOQJOPJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B446187.png)

![N~1~-ETHYL-4-{[(1-NAPHTHYLAMINO)CARBONYL]AMINO}-1-BENZENESULFONAMIDE](/img/structure/B446190.png)
![5-[2-(1-Adamantylacetyl)carbohydrazonoyl]-2-methoxybenzyl acetate](/img/structure/B446192.png)
![2-amino-4-[1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B446194.png)
![5-[(2,4-dichlorophenoxy)methyl]-N'-(3-methoxybenzylidene)-2-furohydrazide](/img/structure/B446196.png)
![N-{3-[(1E)-1-{2-[(2,3-dimethylphenoxy)acetyl]hydrazinylidene}ethyl]phenyl}-2-methylfuran-3-carboxamide](/img/structure/B446197.png)



![N'-[1-(5-bromo-2-thienyl)propylidene]-3,4-dichloro-1-benzothiophene-2-carbohydrazide](/img/structure/B446203.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B446204.png)
![N'~1~-{(E)-1-[1-(2-CHLORO-6-FLUOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE](/img/structure/B446206.png)
